![molecular formula C12H10ClF2N3 B6457705 N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine CAS No. 2549026-07-3](/img/structure/B6457705.png)
N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions, products, and mechanisms of these reactions are studied .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and chemical stability .Scientific Research Applications
- Precursor for Polysulfone Plastics : N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine serves as a precursor in the synthesis of 4,4’-diamino-diphenyl sulfone (DDS). DDS is a key building block for polysulfone plastics , which find applications in engineering, aerospace, and medical devices due to their high temperature resistance and mechanical strength .
- Udel Polymer Formation : By polymerizing this compound with bisphenol-A and bisphenol-S, researchers can create Udel polymers . These polymers exhibit excellent chemical resistance, making them suitable for plumbing pipes, printer cartridges, and automobile fuses .
- VEGFR1 Inhibitors : The crystal structure of VEGFR1 (vascular endothelial growth factor receptor 1) complexed with N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has been studied. This compound shows potential as a VEGFR1 kinase inhibitor , which could have implications in cancer therapy and angiogenesis modulation .
Polymer Chemistry and Material Science
Medicinal Chemistry and Drug Development
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-8(13)3-5-9/h2-6,12H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGCACIXWDPCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |
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